5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEHODLGQDPVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591676 |

Source

|

| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332883-10-0 |

Source

|

| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Versatile Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffold in Targeted Therapeutics

In the rapidly evolving landscape of drug discovery, the quest for novel modalities to address previously "undruggable" targets is paramount. Among the most promising of these new approaches is targeted protein degradation, a strategy that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this technology lies the design of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase. The chemical linker connecting these two entities is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties. It is in this context that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine has emerged as a significant building block, offering a semi-rigid scaffold that can be strategically employed in the rational design of potent and selective protein degraders.[1]

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, from its fundamental chemical properties and synthesis to its application in the construction of PROTACs and its potential impact on the future of medicine.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is essential for its effective utilization in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 332883-10-0 | [1][2] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from chemical structure |

| Reactivity | The primary amine provides a key reactive handle for conjugation to other molecules, typically through amide bond formation or other nucleophilic substitution reactions. | Chemical principles |

Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold: A Strategic Overview

A common and effective strategy for the synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine core involves a multi-step sequence that often begins with a substituted pyridine derivative. One such approach is a modification of the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a suitable ketone or a related active methylene compound. Subsequent reduction of the resulting naphthyridine ring system yields the desired tetrahydro-scaffold.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the target molecule, drawing upon established chemical transformations for similar heterocyclic systems.

Caption: Conceptual workflow for the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative example of how 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine could be synthesized, drawing on established methodologies for similar scaffolds.

Step 1: Synthesis of a 2-substituted-1,8-naphthyridine

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a slight excess of a protected cyanoacetamide (e.g., N-Boc-2-cyanoacetamide) (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography to yield the protected 2-(aminomethyl)-1,8-naphthyridine derivative.

Step 2: Reduction of the 1,8-naphthyridine ring

-

Dissolve the product from Step 1 in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydro-1,8-naphthyridine derivative.

Step 3: Deprotection of the amine

-

Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.

-

Further purification can be achieved by column chromatography if necessary.

Mechanism of Action in the Context of PROTACs: A Bridge to Degradation

The primary utility of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine lies in its role as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The fundamental mechanism of action of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase, thereby hijacking the cell's natural protein degradation machinery.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine linker plays a crucial role in this process by:

-

Providing Optimal Geometry: The semi-rigid nature of the tetrahydronaphthyridine scaffold helps to pre-organize the POI and E3 ligase ligands in a favorable orientation for the formation of a stable and productive ternary complex.

-

Modulating Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule, all of which are critical for its in vivo efficacy.

-

Fine-Tuning Ternary Complex Cooperativity: The length and flexibility of the linker can significantly impact the cooperativity of ternary complex formation, which in turn influences the efficiency of protein degradation.

Applications in Drug Discovery: A Gateway to New Therapeutic Opportunities

The application of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine as a building block for PROTACs opens up a wide range of therapeutic possibilities. By enabling the targeted degradation of disease-causing proteins, this technology can address targets that have been challenging to inhibit with traditional small molecule inhibitors.

Potential therapeutic areas where PROTACs incorporating this linker could be impactful include:

-

Oncology: Targeting oncogenic proteins, such as transcription factors, scaffolding proteins, and mutated kinases.

-

Neurodegenerative Diseases: Clearing aggregated proteins, such as tau and alpha-synuclein.

-

Inflammatory and Autoimmune Diseases: Degrading key inflammatory mediators, such as cytokines and signaling proteins.

-

Infectious Diseases: Targeting essential viral or bacterial proteins.

While specific examples of PROTACs utilizing 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine and their corresponding biological data are not yet widely published in the academic literature, the inclusion of this building block in the catalogs of major chemical suppliers as a "Protein Degrader Building Block" indicates its active use in ongoing drug discovery programs.[1]

Data Presentation: Quantitative Analysis of PROTAC Performance

The evaluation of a PROTAC's efficacy relies on a set of key quantitative parameters that describe its ability to induce protein degradation. When a PROTAC incorporating 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is developed, its performance would be characterized by the following metrics:

| Parameter | Description | Typical Units |

| DC₅₀ (Degradation Concentration 50%) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | nM or µM |

| Dₘₐₓ (Maximum Degradation) | The maximum percentage of protein degradation achieved at saturating concentrations of the PROTAC. | % |

| t₁/₂ (Half-life of Degradation) | The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration. | hours |

| Selectivity | The degree to which the PROTAC degrades the target protein over other proteins in the proteome. | Often expressed as a ratio of DC₅₀ values for the target versus off-target proteins. |

These parameters are typically determined using techniques such as Western blotting, ELISA, or mass spectrometry-based proteomics.

Experimental Protocols: A Guide to PROTAC Characterization

The following protocols outline standard experimental workflows for the characterization of a novel PROTAC, such as one constructed using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.

Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Workflow for PROTAC-Mediated Degradation Analysis

Caption: Standard workflow for analyzing PROTAC-mediated protein degradation by Western blotting.

Future Perspectives and Conclusion

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine represents a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its semi-rigid structure and convenient chemical handle for conjugation make it an attractive component for the rational design of novel PROTACs. As the chemical space of PROTAC linkers continues to be explored and optimized, scaffolds such as this will play a pivotal role in the development of the next generation of targeted therapeutics.

The insights and methodologies presented in this technical guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in their own research endeavors. The continued exploration of this and related scaffolds will undoubtedly contribute to the expansion of the "druggable" proteome and the creation of innovative medicines for a wide range of diseases.

References

-

Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Available at: [Link].

-

Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. PubMed. Available at: [Link].

-

Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide. PubMed. Available at: [Link].

-

Process and intermediates to a tetrahydro-[3][4]-naphthyridine. Google Patents. Available at: .

-

Process and intermediates to a tetrahydro-[3][4]-naphthyridine. Google Patents. Available at: .

- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. Google Patents.

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link].

- Pharmaceutical compositions of protac compounds and uses thereof. Google Patents.

-

Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available at: [Link].

- PROTAC degraders of mllt1 and/or mllt3. Google Patents.

-

(12) Patent Application Publication (10) Pub. No .: US 2021/0015942 A1. Google Patents. Available at: [Link].

-

Recent PROTAC Patent Publications and Target Proteins. Marin Biologic Laboratories. Available at: [Link].

-

Current strategies for the design of PROTAC linkers: a critical review. Portland Press. Available at: [Link].

-

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS NO.332883-10-0. LookChem. Available at: [Link].

-

1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook. Available at: [Link].

-

(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. PubChem. Available at: [Link].

-

(12) United States Patent (10) Patent No.: US 8,563,595 B2. Google Patents. Available at: [Link].

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link].

-

5,6,7,8-Tetrahydro-2-naphthylamine. PubChem. Available at: [Link].

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link].

- Processes for the preparation of palonosetron. Google Patents.

- 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, CasNo.332883-10-0 ArrayChem, Inc. United States [arraychem.lookchem.com]

- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine structure and properties

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Privileged Scaffold for Modern Drug Discovery

Introduction

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This core structure is considered a "privileged scaffold" due to its versatile synthesis, reactivity, and the wide array of biological activities exhibited by its derivatives.[2][3] These activities span a remarkable range, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

This guide focuses on a specific and increasingly important derivative: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (CAS No: 332883-10-0).[5][6] The introduction of a primary amine on the partially saturated naphthyridine core makes this molecule a highly valuable and versatile building block. It is particularly relevant in the cutting-edge field of targeted protein degradation, where it serves as a key component in the construction of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5] This document provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The foundational identity of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is defined by its unique arrangement of atoms and chemical descriptors.

-

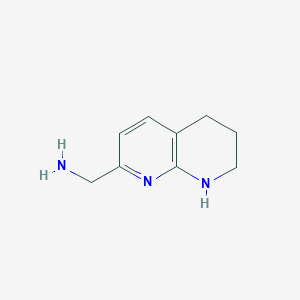

IUPAC Name: (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine[7]

-

SMILES: C1CC2=C(NC1)N=C(C=C2)CN[7]

-

InChI Key: XPEHODLGQDPVTB-UHFFFAOYSA-N[8]

Caption: 2D Chemical Structure of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including formulation and assay development. While extensive experimental data for this specific molecule is not widely published, reliable predicted values are available.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [5] |

| Monoisotopic Mass | 163.11095 Da | [7] |

| Molecular Formula | C₉H₁₃N₃ | [5][7] |

| XlogP (Predicted) | 0.5 | [7] |

| [M+H]⁺ (Predicted) | 164.11823 m/z | [7] |

| [M+Na]⁺ (Predicted) | 186.10017 m/z | [7] |

Synthesis and Chemical Reactivity

While a specific, dedicated synthesis protocol for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is not detailed in the reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for closely related analogs.[9][10] The synthesis of the tetrahydronaphthyridine core often relies on powerful cross-coupling reactions followed by a cyclization step.

Representative Synthetic Workflow

A common strategy involves the construction of the fused ring system from a substituted pyridine precursor. The following represents a logical, multi-step synthetic pathway.

Step 1: Sonogashira Coupling. The synthesis can commence with a di-halogenated pyridine, such as 2,5-dibromopyridine. A double Sonogashira reaction with appropriate acetylenic partners is an efficient method to introduce the carbon framework needed for cyclization.[9]

Step 2: Reduction. The triple bonds introduced in the previous step are then reduced to saturated alkyl chains. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Cyclization. The key ring-forming step is often a Chichibabin-type reaction or a similar intramolecular cyclization. This step forms the saturated heterocyclic ring of the tetrahydronaphthyridine core.[9]

Step 4: Functional Group Interconversion. The final step involves converting a substituent on the pyridine ring (e.g., a cyano or ester group) into the desired aminomethyl group. This can be accomplished via reduction, for instance, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: General synthetic workflow for tetrahydronaphthyridines.

Analytical Characterization

To ensure the identity, purity, and stability of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, a suite of standard analytical techniques is employed.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the aminomethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. When coupled with a mass spectrometer (LC-MS), it provides both purity data and mass confirmation simultaneously.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds.

Applications in Drug Discovery and Chemical Biology

The true value of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine lies in its application as a versatile building block for creating complex, biologically active molecules.

Core Scaffold for Diverse Biological Activities

The broader 1,8-naphthyridine family has demonstrated a vast spectrum of pharmacological activities, establishing the core as a highly potent scaffold in therapeutic research.[3][9] Derivatives have been developed as:

-

Anticancer Agents: Targeting critical cellular machinery like topoisomerases and protein kinases.[2]

-

Antiviral Compounds: Including inhibitors of HIV-1 integrase.[1][11]

-

Neurological Agents: With applications in conditions like Alzheimer's disease and depression.[3][4]

-

Integrin Antagonists: For conditions such as osteoporosis.[3]

Key Building Block for Targeted Protein Degradation

The most prominent modern application of this molecule is in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule, with its primary amine, serves as an ideal attachment point for a linker, which in turn is connected to a ligand for the target protein. The tetrahydronaphthyridine core itself can act as, or be part of, the E3 ligase-binding moiety.

Caption: Role of the scaffold in a PROTAC construct.

Conclusion

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is more than just another heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, combined with the reactive primary amine, provides a reliable anchor point for building complex molecular architectures. Grounded in the rich pharmacology of the 1,8-naphthyridine scaffold, this molecule's primary role as a building block, especially in the rapidly advancing field of targeted protein degradation, positions it as a critical component in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to leverage its properties in their drug discovery and development endeavors.

References

- PubChemLite. (n.d.). (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. PubChem.

- ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.

- PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem.

- Boc Sciences. (n.d.). 5, 6, 7, 8-Tetrahydro-1, 8-naphthyridine-2-methanamine, min 95%, 100 mg. Boc Sciences.

- LookChem. (n.d.). 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS NO.332883-10-0. LookChem.

- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine 99%. Sigma-Aldrich.

- National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.

- WIPO. (2023). 5,6,7,8-TETRAHYDRO-2,6- AND 2,7-NAPHTHYRIDINE DERIVATIVES FOR USE IN THE TREATMENT OF DISEASES RESPONSIVE TO CITRATE TRANSPORTER MODULATION. WIPO Patentscope.

-

Google Patents. (n.d.). US6262268B1 - Process and intermediates to a tetrahydro-[7][12]-naphthyridine. Google Patents. Retrieved from

- ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.

- PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.

- Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.

- Sharma, A., et al. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Singh, U. P., & Bhat, H. R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.

- Kumar, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.

- Al-Tel, T. H. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

- BenchChem. (n.d.). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. BenchChem.

- Royal Society of Chemistry. (2025). Analytical Methods. Royal Society of Chemistry.

- National Institutes of Health. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. NIH.

- CymitQuimica. (n.d.). 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine. CymitQuimica.

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, CasNo.332883-10-0 ArrayChem, Inc. United States [arraychem.lookchem.com]

- 7. PubChemLite - (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 8. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. US6262268B1 - Process and intermediates to a tetrahydro-[1,8]-naphthyridine - Google Patents [patents.google.com]

- 11. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

CAS 332883-10-0 chemical information

An In-Depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Introduction

The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis.[1] Their overexpression or amplification in various human tumors has made them attractive targets for cancer therapy.[1][2] GSK1070916, a compound developed by GlaxoSmithKline, has emerged as a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical and clinical development of GSK1070916 for researchers, scientists, and drug development professionals. While the initial search for CAS 332883-10-0 identifies a simpler heterocyclic building block, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine[5][6][7][8], the substantive body of scientific literature points to the advanced drug candidate GSK1070916 as the entity of primary interest for this audience.

Chemical Properties and Synthesis

GSK1070916 is a synthetic, azaindole-based small molecule.[9] Its chemical structure is 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea.[10] The development of GSK1070916 involved the optimization of a 7-azaindole series, where the introduction of a 2-aryl group with a basic amine significantly enhanced its cellular activity.[11][12][13]

Table 1: Physicochemical Properties of GSK1070916

| Property | Value | Source |

| Molecular Formula | C30H33N7O | [10] |

| Molecular Weight | 507.63 g/mol | [10][14] |

| CAS Number | 942918-07-2 | [14] |

| Compound Class | Synthetic Organic | [2] |

Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4][9][14] A distinguishing feature of GSK1070916 is its time-dependent inhibition and extremely slow dissociation from Aurora B and C.[3][4][11][14] This prolonged engagement with the target kinases likely contributes to its potent and sustained cellular activity. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[3][4][14]

Caption: Competitive Inhibition of Aurora B/C by GSK1070916.

Selectivity Profile

GSK1070916 demonstrates high selectivity for Aurora B and C over the closely related Aurora A kinase.[3][9] This selectivity is significant as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.

Table 2: Kinase Inhibitory Potency of GSK1070916

| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A | Source |

| Aurora B-INCENP | 3.5 | 0.38 | >250-fold | [3][9][14] |

| Aurora C-INCENP | 6.5 | 1.5 | >100-fold | [3][14] |

| Aurora A-TPX2 | 1100 | 490 | - | [3][14] |

| FLT1 | 42 | - | - | [4][14] |

| Tie-2 | 59 | - | - | [14] |

| SIK | 70 | - | - | [14] |

| FLT4 | 74 | - | - | [14] |

| FGFR1 | 76 | - | - | [14] |

In Vitro and In Vivo Antitumor Activity

GSK1070916 exhibits potent antiproliferative activity across a broad range of human tumor cell lines, with EC50 values often below 10 nM.[1][14] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation of Histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[1][14] Treatment of tumor cells with GSK1070916 leads to a dose-dependent decrease in pHH3 levels.[1]

Instead of arresting in mitosis, cells treated with GSK1070916 often fail to complete cytokinesis, leading to polyploidy and eventual apoptosis.[1][14] In preclinical xenograft models, GSK1070916 has demonstrated significant antitumor activity in various cancers, including breast, colon, lung, and leukemia.[1][11][12]

Caption: General workflow for in vitro evaluation of GSK1070916.

Clinical Development

A Phase 1 clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[2][15][16] The study involved intravenous administration of the drug in escalating doses.[15][16] While the trial has been completed, the full results have not been publicly released.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IMAP™ Assay)

This protocol is a representative method for determining the IC50 of GSK1070916 against Aurora kinases.

-

Reagent Preparation :

-

Prepare a serial dilution of GSK1070916 in a buffer containing 25 mM HEPES (pH 7.2-7.5), 0.15 mg/mL BSA, 0.01% Tween 20, and 25 mM NaCl.[14]

-

Prepare the kinase solution: Aurora B-INCENP (final concentration 2 nM) in the same buffer.[14]

-

Prepare the substrate solution: The same buffer containing appropriate concentrations of MgCl2, DTT, ATP (e.g., 4 µM), and 200 nM 5FAM-PKAtide peptide substrate.[14]

-

-

Assay Procedure :

-

Add the kinase solution to plates containing the diluted GSK1070916.[14]

-

Incubate at room temperature for 30 minutes to allow for time-dependent inhibition.[14]

-

Initiate the kinase reaction by adding the substrate solution.[14]

-

Incubate at room temperature for 120 minutes.[14]

-

Stop the reaction and quantify product formation using an appropriate plate reader.[14]

-

-

Data Analysis :

-

Calculate the percent inhibition for each concentration of GSK1070916.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-Histone H3 (Ser10) Assay

This protocol outlines a method to measure the inhibition of Aurora B activity in cells.

-

Cell Culture and Treatment :

-

Seed tumor cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK1070916 for a specified time (e.g., 24 hours).

-

-

Cell Lysis and ELISA :

-

Lyse the cells and perform an ELISA to detect the levels of phospho-Histone H3 (Ser10) according to the manufacturer's instructions.

-

-

Data Analysis :

-

Normalize the phospho-Histone H3 signal to the total protein concentration or cell number.

-

Calculate the EC50 value by plotting the normalized signal against the logarithm of the GSK1070916 concentration.

-

Safety and Handling

As a potent cytotoxic agent, GSK1070916 should be handled with appropriate precautions in a laboratory setting.

-

Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and eye protection.[17][18]

-

Handling : Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[17][18] Use in a well-ventilated area or a chemical fume hood.[17][18]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[17][18]

Conclusion

GSK1070916 is a potent and selective Aurora B/C kinase inhibitor with a unique biochemical profile characterized by slow-offset binding. Its robust preclinical activity, demonstrating inhibition of the Aurora B pathway and leading to tumor cell death, has established it as a significant tool for cancer research and a potential therapeutic agent. Further understanding of its clinical activity and safety profile will be crucial in defining its future role in oncology.

References

-

Hardwicke, M. A., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Portland Press. [Link]

-

Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link]

-

Bavetsias, V., et al. (2016). Aurora B Inhibitors as Cancer Therapeutics. PubMed Central. [Link]

-

Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]

-

PubChem. Gsk-1070916 | C30H33N7O. [Link]

-

ResearchGate. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

-

PubMed. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. [Link]

-

ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]

-

CP Lab Safety. 5, 6, 7, 8-Tetrahydro-1, 8-naphthyridine-2-methanamine, min 95%, 100 mg. [Link]

-

Angene Chemical. 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl-methanamine | CAS 332883-10-0. [Link]

-

LookChem. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS NO.332883-10-0. [Link]

-

ACS Publications. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

Sources

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. portlandpress.com [portlandpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. 332883-10-0 | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine - AiFChem [aifchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine | CAS: 332883-10-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine IUPAC name

An In-Depth Technical Guide to (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine: Structure, Synthesis, and Application

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse biological activities.[1][2] This bicyclic system, composed of two fused pyridine rings, serves as the core for numerous therapeutic agents, including the pioneering antibacterial nalidixic acid.[3][4] The versatility in its synthesis and its capacity for chemical modification have made it a focal point for researchers aiming to develop novel therapeutics.[1][5]

This technical guide provides a comprehensive analysis of a specific, valuable derivative: (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine . The partial saturation of one of the pyridine rings to form the tetrahydro- derivative introduces a three-dimensional character to the otherwise planar naphthyridine core, a feature increasingly sought after in modern drug design to improve properties such as solubility and target engagement. The presence of a primary aminomethyl group provides a crucial handle for further chemical elaboration.

Authored for researchers, chemists, and drug development professionals, this document delves into the systematic nomenclature, structural characteristics, logical synthetic pathways, and key applications of this compound, with a particular focus on its emerging role as a foundational building block in targeted protein degradation.

Part 1: IUPAC Nomenclature and Structural Analysis

The precise naming of a chemical entity is fundamental to unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.[6] The name "(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine" is deconstructed as follows:

-

Naphthyridine: This is the parent name for the bicyclic heteroaromatic system containing two nitrogen atoms in a naphthalene-like fused ring structure. The numbers "1,8-" specify the positions of the nitrogen atoms in the fused rings.[7]

-

Tetrahydro: This prefix indicates that four hydrogen atoms have been added to the parent naphthyridine structure, saturating one of the rings.

-

5,6,7,8-: These numbers, known as locants, specify the exact positions of saturation. The numbering of the bicyclic system starts from an atom adjacent to a bridgehead and proceeds around the larger ring first.[8][9] In this case, the pyridine ring not containing the substituent is saturated.

-

-2-yl: This signifies that the core scaffold is a substituent attached to another group via position 2.

-

Methanamine: This is the name of the substituent attached at position 2. It consists of a methylene group (-CH₂) attached to an amine group (-NH₂).

This systematic name precisely describes the molecule's connectivity and structure.

Caption: 2D Structure of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine.

Physicochemical Properties

A summary of the key computed and experimentally available properties is essential for laboratory handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | [10][11] |

| Molecular Weight | 163.22 g/mol | [11] |

| CAS Number | 332883-10-0 | [11][12] |

| Appearance | Colorless to light yellow solid (typical) | N/A |

| XlogP (predicted) | 0.5 | [10] |

| Monoisotopic Mass | 163.11095 Da | [10] |

Part 2: Retrosynthetic Analysis and Synthesis Protocol

The synthesis of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine can be approached through several strategic routes. The core challenge lies in the controlled construction of the bicyclic scaffold and the subsequent introduction or concurrent formation of the aminomethyl group. A logical retrosynthetic analysis suggests disconnecting the molecule at the tetrahydro-1,8-naphthyridine core, which can be formed via a cyclization reaction.

Caption: Retrosynthetic pathway for the target molecule.

A practical and scalable synthesis often involves a variation of the Friedländer annulation or a Chichibabin-type cyclization.[4][13] The following protocol outlines a plausible, multi-step synthesis inspired by established methodologies for related structures.

Experimental Protocol: Synthesis via Cyclization

Causality: This protocol is designed around a robust cyclization strategy. The initial Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, setting the stage for the key intramolecular cyclization. The final reduction of the nitrile is a standard and high-yielding transformation to the desired primary amine.

Step 1: Synthesis of a di-substituted pyridine precursor

-

To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF/NEt₃ mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Degas the mixture thoroughly with nitrogen or argon.

-

Add 1.1 equivalents of a protected propargylamine (e.g., N-Boc-propargylamine) and stir at room temperature.

-

After completion (monitored by TLC or LC-MS), add 1.1 equivalents of a suitable acetylenic alcohol (e.g., 3-butyn-1-ol).

-

Heat the reaction mixture to facilitate the second Sonogashira coupling until the starting material is consumed.

-

Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography to yield the di-alkyne substituted pyridine.

Step 2: Reductive Cyclization to form the Tetrahydro-1,8-naphthyridine Core

-

Subject the purified di-alkyne from Step 1 to catalytic hydrogenation (e.g., H₂, Pd/C or PtO₂) in a solvent like ethanol or methanol. This step simultaneously reduces the alkyne functionalities to alkanes and can induce cyclization.

-

Alternatively, a Chichibabin-type cyclization can be employed by treating a di-amine precursor with a strong base at elevated temperatures.[13]

-

The specific conditions (pressure, temperature, catalyst loading) must be optimized for the substrate.

-

After the reaction, filter off the catalyst and concentrate the solvent. The resulting product will be the protected amine or nitrile precursor of the target molecule, depending on the chosen propargylamine equivalent.

Step 3: Final Deprotection or Reduction to (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine

-

If a nitrile precursor was formed:

-

Dissolve the nitrile-substituted tetrahydro-1,8-naphthyridine in a dry ether solvent (e.g., THF, Diethyl ether).

-

Carefully add an excess of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess hydride and precipitate the aluminum salts.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

-

-

If a Boc-protected amine precursor was formed:

-

Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

-

Remove the solvent and excess acid under reduced pressure. Neutralize with a base to obtain the free amine.

-

Self-Validation: Each step must be validated. The purity and identity of intermediates and the final product should be confirmed by NMR, Mass Spectrometry, and HPLC before proceeding to the next step or application.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating data package.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm) corresponding to the protons at C-3 and C-4. Aliphatic Protons: Three distinct multiplets in the aliphatic region (~1.8-3.5 ppm) corresponding to the -CH₂- groups at positions C-5, C-6, and C-7. Aminomethyl Protons: A singlet or broad singlet (~3.8 ppm) for the -CH₂-NH₂ group. Amine Protons: A broad singlet for the -NH₂ protons and a broad singlet for the N-H at position 8. |

| ¹³C NMR | Distinct signals for the 9 carbon atoms. Aromatic carbons will appear in the ~110-160 ppm range. Aliphatic carbons (C-5, C-6, C-7, and the aminomethyl C) will be upfield in the ~20-50 ppm range. |

| MS (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 164.1182. |

Part 4: Applications in Drug Discovery

The unique structural features of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine make it a highly valuable building block, particularly in two key areas of modern drug development.

Intermediate for αᵥβ₃ Integrin Antagonists

The tetrahydro-1,8-naphthyridine core is a key pharmacophore in the development of antagonists for the αᵥβ₃ integrin.[13] This integrin is a cell surface receptor involved in angiogenesis (the formation of new blood vessels) and tumor metastasis. Antagonists that block its function are being investigated as potential anti-cancer and anti-osteoporotic agents. The aminomethyl group at the 2-position of the molecule serves as a critical attachment point for building out the rest of the pharmacophore required for potent and selective binding to the integrin.

Building Block for Targeted Protein Degradation (PROTACs)

Perhaps the most contemporary application is its use as a "Protein Degrader Building Block".[11] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

The primary amine of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine is an ideal point for attaching a linker, which is then connected to a POI ligand. The tetrahydro-naphthyridine moiety itself can serve as, or be part of, the E3 ligase ligand, or alternatively, it could be part of the POI ligand scaffold.

Caption: Role as a precursor in PROTAC synthesis.

Causality: The primary amine provides a nucleophilic handle that can be readily acylated, alkylated, or used in reductive amination to append the linker. The semi-rigid, 3D structure of the tetrahydro-naphthyridine core is beneficial for optimizing the spatial orientation of the two ends of the PROTAC, which is critical for inducing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) that leads to target ubiquitination and degradation.

Conclusion

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine is more than just another heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, its versatile primary amine handle position it as a key building block for complex, high-value molecules. From its role in constructing targeted integrin antagonists to its application in the cutting-edge field of targeted protein degradation, this compound represents a confluence of established heterocyclic chemistry and next-generation therapeutic design. A thorough understanding of its properties and synthesis is therefore essential for any researcher or institution engaged in the discovery of novel medicines.

References

-

Scribd. Bicyclic Compound Nomenclature Guide. Available from: [Link]

-

Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available from: [Link]

-

Slideshare. Nomenclature of heterocyclic bicyclic compound. Available from: [Link]

-

Hart, B. P., et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry, 69(25), 8723-30. Available from: [Link]

-

The Organic Chemistry Tutor. (2022). IUPAC Nomenclature of Bicyclic Molecules. YouTube. Available from: [Link]

-

Chemgate. (2021). IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link]

-

Saczewski, F., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(1). Available from: [Link]

-

PubChem. (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine. Available from: [Link]

-

Litvan, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. Available from: [Link]

-

Ali, M. A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1545-1571. Available from: [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available from: [Link]

-

Madaan, A., et al. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 347(11), 773-788. Available from: [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 10071-10080. Available from: [Link]

-

ChemBK. 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. Available from: [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link]

-

LookChem. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS NO.332883-10-0. Available from: [Link]

-

Kumar, S., et al. (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 5(29), 18551-18559. Available from: [Link]

-

Therapeutic Goods Administration (TGA). Naming convention for chemical substances. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

-

Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available from: [Link]

-

Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3348-3352. Available from: [Link]

-

Elgemeie, G. E. H., et al. (2004). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-pyran-3-carbonitrile. Acta Crystallographica Section E, 60(Pt 1), o145-o147. Available from: [Link]

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Naming convention for chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 10. PubChemLite - (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 11. calpaclab.com [calpaclab.com]

- 12. 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, CasNo.332883-10-0 ArrayChem, Inc. United States [arraychem.lookchem.com]

- 13. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydronaphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydronaphthyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and tunable electronic properties have made it a cornerstone in the design of novel therapeutics targeting a range of challenging diseases. This technical guide provides a comprehensive overview of the biological significance of the tetrahydronaphthyridine core, delving into its role as a versatile pharmacophore. We will explore its interactions with key biological targets, with a particular focus on its well-established role as a C-X-C chemokine receptor type 4 (CXCR4) antagonist and its emerging potential as a cholesterol ester transfer protein (CETP) inhibitor. This guide will further provide detailed insights into the synthetic strategies for accessing this core, the intricate mechanisms of action of its derivatives, and the critical structure-activity relationships that govern their biological function. Detailed experimental protocols and data-driven visualizations are included to equip researchers with the practical knowledge required to leverage this remarkable scaffold in their drug discovery endeavors.

The Tetrahydronaphthyridine Scaffold: A Gateway to Diverse Bioactivity

The tetrahydronaphthyridine core is a bicyclic aromatic scaffold containing one or more nitrogen atoms in its fused ring system. This structural motif confers a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets. The presence of nitrogen atoms also introduces opportunities for hydrogen bonding and other polar interactions, which are crucial for high-affinity binding to proteins.

The versatility of the tetrahydronaphthyridine core is evidenced by the diverse pharmacological activities exhibited by its derivatives. While the most extensively studied application is in the development of CXCR4 antagonists for HIV treatment and oncology, recent research has unveiled its potential in other therapeutic areas, including cardiovascular disease.[1][2]

Targeting the CXCR4-CXCL12 Axis: A Major Frontier in HIV and Cancer Therapy

The interaction between the chemokine receptor CXCR4 and its ligand CXCL12 plays a pivotal role in numerous physiological processes, including immune cell trafficking and embryogenesis.[3] However, dysregulation of this axis is a hallmark of several pathologies, most notably HIV-1 entry into T-cells and the metastasis of various cancers.[3][4] Consequently, the development of small molecule CXCR4 antagonists has been a major focus of therapeutic research.

Mechanism of Action: Blocking the Gateway for Viral Entry and Metastatic Spread

Tetrahydronaphthyridine-based compounds have been identified as potent and selective CXCR4 antagonists.[5] These molecules act by competitively binding to the CXCR4 receptor, thereby preventing its interaction with both the viral envelope glycoprotein gp120 of X4-tropic HIV-1 strains and the endogenous ligand CXCL12.[4][6]

The binding of CXCL12 to CXCR4 triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[7][8] In the context of cancer, this signaling pathway is hijacked by tumor cells to facilitate their dissemination from the primary tumor and colonization of distant organs.[3][9] By blocking this interaction, tetrahydronaphthyridine-based CXCR4 antagonists can effectively inhibit HIV-1 entry and suppress cancer metastasis.

The CXCR4 Signaling Cascade

The intricate signaling network downstream of CXCR4 activation involves multiple pathways critical for cellular function and dysfunction. A simplified representation of this cascade is depicted below:

A New Horizon: Tetrahydronaphthyridines as CETP Inhibitors

Beyond their well-documented effects on CXCR4, tetrahydronaphthyridine derivatives have shown promise as inhibitors of cholesteryl ester transfer protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels, which is associated with a reduced risk of cardiovascular disease.

The discovery of potent tetrahydronaphthyridine-based CETP inhibitors highlights the remarkable versatility of this scaffold and opens up new avenues for its application in cardiovascular medicine.

Synthesis of the Tetrahydronaphthyridine Core: Strategies and Protocols

Accessing the tetrahydronaphthyridine core and its derivatives has been the subject of extensive synthetic exploration. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic and automated flow chemistry approaches.

General Synthetic Approaches

One notable strategy involves the cobalt-catalyzed [2+2+2] cyclization of alkynes with nitriles, which provides a convergent and efficient route to substituted pyridines that can be further elaborated to the tetrahydronaphthyridine system. More recently, automated continuous flow synthesis has been employed for the modular and scalable production of spirocyclic tetrahydronaphthyridines from primary alkylamines.[7][10] This approach utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr cyclization.

Exemplary Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative

The following protocol is a representative example of the synthesis of a tetrahydronaphthyridine core, adapted from the literature.[11]

Step 1: Reductive Amination

-

To a solution of tert-butyl (2-oxoethyl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-amino-4-methylpyridine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected diamine.

Step 2: Pictet-Spengler Cyclization

-

To a solution of the Boc-protected diamine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M), add paraformaldehyde (2.0 eq).

-

Heat the mixture to 40 °C and stir for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the 5,6,7,8-tetrahydro-1,6-naphthyridine core structure.

Biological Evaluation: Key Assays and Quantitative Data

The biological activity of tetrahydronaphthyridine derivatives is typically assessed using a battery of in vitro and in vivo assays. For CXCR4 antagonists, key assays include competitive binding assays, calcium flux assays, and HIV-1 entry inhibition assays.

Experimental Protocol: Flow Cytometry-Based CXCR4 Competitive Binding Assay

This protocol is adapted from established methods to determine the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor.[10][12]

-

Culture Jurkat cells (which endogenously express CXCR4) to a density of 1-2 x 106 cells/mL.

-

Harvest and wash the cells with assay buffer (e.g., PBS with 0.1% BSA).

-

Resuspend the cells in assay buffer to a final concentration of 2 x 106 cells/mL.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the test compound at various concentrations (serially diluted) to the wells. For control wells, add assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 50 µL of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) at a fixed concentration (typically at its Kd) to all wells except the unstained control.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with assay buffer by centrifugation and resuspension.

-

Resuspend the final cell pellet in 200 µL of assay buffer.

-

Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

-

Calculate the percent inhibition of labeled ligand binding at each concentration of the test compound and determine the IC50 value.

Quantitative Biological Data for Representative Tetrahydronaphthyridine Derivatives

The following table summarizes the biological activity of selected tetrahydronaphthyridine derivatives as CXCR4 antagonists and CETP inhibitors.

| Compound ID | Target | Assay | IC50 (nM) | Oral Bioavailability (%F) in Mice | Reference |

| 30 | CXCR4 | HIV-1 Entry Inhibition | 7 | 27 | [11] |

| 30 | CXCR4 | Competitive Binding | 24 | 27 | [11] |

| 21b | CETP | In vitro human plasma CETP inhibition | 23 | Not Reported | [1] |

| 21d | CETP | In vitro human plasma CETP inhibition | 22 | Not Reported | [1] |

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Systematic modification of the tetrahydronaphthyridine scaffold has provided valuable insights into the structural features required for potent and selective biological activity.

For the 5,6,7,8-tetrahydro-1,6-naphthyridine series of CXCR4 antagonists, SAR studies have revealed that:

-

The introduction of a nitrogen atom into the aromatic ring of the parent tetrahydroisoquinoline scaffold can significantly reduce off-target effects, such as inhibition of the CYP2D6 enzyme.[11]

-

The nature of the substituent on the exocyclic amine is critical for both potency and pharmacokinetic properties. Lipophilic groups can enhance permeability and oral bioavailability.[11]

In the case of 1,5-tetrahydronaphthyridine-based CETP inhibitors, SAR studies have demonstrated that:

-

The substitution pattern on the pendant aromatic rings plays a crucial role in determining inhibitory potency.[1]

Conclusion and Future Perspectives

The tetrahydronaphthyridine core has firmly established itself as a privileged scaffold in drug discovery. Its proven success in generating potent and selective modulators of challenging targets like CXCR4 and CETP underscores its immense therapeutic potential. The continued development of innovative synthetic methodologies, including automated flow chemistry, will undoubtedly accelerate the exploration of the vast chemical space surrounding this versatile nucleus.

Future research efforts should focus on expanding the repertoire of biological targets for tetrahydronaphthyridine derivatives, with a particular emphasis on kinases and other enzymes implicated in cancer and inflammatory diseases. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful translation into clinical candidates. While no tetrahydronaphthyridine-based drugs have yet reached the market, the compelling preclinical data and the broad applicability of this scaffold suggest that it is only a matter of time before this remarkable core structure yields the next generation of innovative medicines.

References

-

Fernandez, M. C., Escribano, A., Mateo, A. I., Parthasarathy, S., Martin de la Nava, E. M., Wang, X., ... & Jones, T. M. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & medicinal chemistry letters, 22(9), 3056-3062. [Link]

-

Teicher, B. A., & Fricker, S. P. (2010). The role of the CXCL12/CXCR4 axis in cancer metastasis. Clinical cancer research, 16(11), 2927-2931. [Link]

-

Chatterjee, S., & Bittman, R. (2021). The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. Frontiers in immunology, 12, 638237. [Link]

-

Pozzobon, T., & Fernandez-Trillo, F. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in cell and developmental biology, 8, 583812. [Link]

-

Van Hout, A., D'huys, T., Oeyen, M., Schols, D., & Van Loy, T. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments : JoVE, (133), 57077. [Link]

-

Li, W. W., & Yu, X. F. (2020). The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer. Current medicinal chemistry, 27(33), 5543–5561. [Link]

-

Teixidó, J., & Martínez-Moreno, M. (2018). Schematic diagram of the CXCL12/CXCR4 signaling pathways. ResearchGate. [Link]

-

Cao, Q., Isherwood, C. A., Jones, C. R., & Che, C. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 1-10. [Link]

-

Van Hout, A., D'huys, T., Oeyen, M., Schols, D., & Van Loy, T. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PloS one, 12(7), e0181315. [Link]

-

Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

-

Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of medicinal chemistry, 65(5), 4058-4084. [Link]

-

Chen, X., Wu, S., & Zhou, J. (2019). Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors. Expert opinion on drug discovery, 14(10), 1015-1027. [Link]

-

Carter, P. H., Brown, G. D., Cherney, R. J., Batt, D. G., Chen, J., Clark, C. M., ... & Wasserman, Z. R. (2013). HIV-1 utilizes the CXCR4 chemokine receptor to infect multipotent hematopoietic stem and progenitor cells. Cell host & microbe, 13(5), 590-600. [Link]

-

Lee, C. C., Lin, R. K., Chuang, T. H., & Lee, C. N. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5247-5254. [Link]

-

Ali, M. A., Ismail, N. H., Choon, T. S., Wei, A. C., & Harran, P. G. (2012). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules, 17(12), 14198-14213. [Link]

-

Harms, M., Gnad, T., & Hoffmann, M. (2021). A Novel CXCR4 Targeting Protein SDF-1/54 as an HIV-1 Entry Inhibitor. Viruses, 13(2), 297. [Link]

-

Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. [Link]

-

HIV.gov. (2023). Co-receptor Tropism Assays. HIV Management Guidelines. [Link]

-

Nakao, K., Murata, Y., & Nakanishi, T. (2009). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. Bioorganic & medicinal chemistry letters, 19(16), 4730-4733. [Link]

-

Yadav, M., & Singh, R. P. (2023). Tetrandrine for Targeting Therapy Resistance in Cancer. International journal of molecular sciences, 24(13), 10830. [Link]

-

Patel, K., & Patel, J. C. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific reports, 14(1), 1-15. [Link]

-

Kumar, A., & Singh, U. P. (2012). 4-Aryl-4H-Naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-Proliferative Activities. DigitalCommons@URI. [Link]

-

Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC advances, 14(10), 7015-7033. [Link]

-

Amyloidosis Research Consortium. (2024, June 26). ARC TALKS Webinar: Clinical Trial Updates for the ATTR Community [Video]. YouTube. [Link]

-

Redda, K. K., & Gangapuram, M. (2004). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. Bioorganic & medicinal chemistry letters, 14(6), 1543-1546. [Link]

-

Anandan, S. K., & DeLeon, M. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & medicinal chemistry letters, 26(2), 524-528. [Link]

-

da Silva, L. C. F., de Oliveira, V. A., de Oliveira, A. C. A., de Almeida, A. C. G., de Menezes, J. N. C., de Lima, M. C. A., ... & de Oliveira, A. C. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 23(2), 105-117. [Link]

-

Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles [Data set]. Figshare. [Link]

-

Zhang, X., & Tang, X. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European journal of medicinal chemistry, 281, 116895. [Link]

-

Jecs, E., Tahirovic, Y., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Semantic Scholar. [Link]

-

Berro, R., & Klasse, P. J. (2018). Mechanisms of HIV-1 evasion to the antiviral activity of chemokine CXCL12 indicate potential links with pathogenesis. PLoS pathogens, 14(9), e1007278. [Link]

-

Herbein, G., & Varin, A. (2011). The CXCL12/CXCR4 pathway in cancer. Cancer letters, 312(2), 113-120. [Link]

-

Wójcicka, A., & Barg, E. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

-

Creative Diagnostics. (n.d.). CXCR Signaling Pathway. Creative Diagnostics. [Link]

-

Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. [Link]

-

Agilent. (2022, May 17). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]

- Google Patents. (n.d.). UA94603C2 - Tetrahydronaphthaline derivatives, methods for the production and use thereof as anti-inflammatory agents.

-

JoVE. (2017, November 17). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [Video]. JoVE. [Link]

-

Scilit. (n.d.). Design, synthesis and structure–activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Scilit. [Link]

-

Sílice (CSIC). (n.d.). Design, synthesis and structure–activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Sílice (CSIC). [Link]

Sources

- 1. Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]